molecular formula C14H15ClFN3O2S B2354632 3-chloro-4-fluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034589-26-7

3-chloro-4-fluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide

Cat. No. B2354632
CAS RN: 2034589-26-7
M. Wt: 343.8
InChI Key: JEPPRENJKJCCHE-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H15ClFN3O2S and its molecular weight is 343.8. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-4-fluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-4-fluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Peripheral Benzodiazepine Receptor Study

Research on similar compounds has demonstrated their utility in studying peripheral benzodiazepine receptors (PBRs), which are implicated in neurodegenerative disorders. For instance, fluoroethoxy and fluoropropoxy substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines have shown high affinity and selectivity for PBRs over central benzodiazepine receptors (CBRs) (Fookes et al., 2008). These compounds, when radiolabeled, paralleled the known localization of PBRs in biological distribution studies, suggesting their potential as imaging agents in neurodegenerative disease research.

Antidiabetic Agents

Another study focused on the synthesis of fluorinated pyrazoles, including benzenesulfonylurea and thiourea derivatives, as hypoglycemic agents. The compounds showed significant antidiabetic activity in preliminary biological screenings, indicating their potential as leads for future drug discovery in the treatment of diabetes (Faidallah et al., 2016).

Antimicrobial Agents

Derivatives of benzenesulfonamide, including those hybridized with substituted pyrazole and thiazole rings, have been synthesized and evaluated as antimicrobial agents. Some of these compounds showed promising dual antibacterial and antifungal potency, highlighting their potential for development into new antimicrobial drugs (Abbas et al., 2017).

Fluorometric Sensing

A novel application involves the use of pyrazoline derivatives for metal ion selectivity based on fluorometric detection. These compounds have demonstrated significant decrease in fluorescence intensity in the presence of specific metal ions, such as Hg2+, suggesting their use as selective fluorometric "turn-off" sensors for detecting metal ion concentrations in various environments (Bozkurt & Gul, 2018).

Anti-P. falciparum Activity

Pyrazolopyridine-sulfonamide derivatives have shown activity against Plasmodium falciparum, the parasite responsible for malaria, particularly in strains resistant to common treatments like chloroquine. This research suggests the potential for developing new antimalarial drugs based on these chemical structures (Silva et al., 2016).

properties

IUPAC Name

3-chloro-4-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClFN3O2S/c15-12-7-11(4-5-13(12)16)22(20,21)18-9-10-8-17-19-6-2-1-3-14(10)19/h4-5,7-8,18H,1-3,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPPRENJKJCCHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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